Biochemical Potency: Tilpisertib (GS-4875) Achieves 1.3 nM IC50 Against TPL2 Kinase, 38-Fold More Potent Than Widely Used Tpl2 Kinase Inhibitor 1
In enzymatic assays measuring TPL2 kinase activity, the active moiety GS-4875 (parent of tilpisertib fosmecarbil) exhibits an IC50 of 1.3 nM . In direct cross-study comparison, Tpl2 Kinase Inhibitor 1 (CAS 871307-18-5), a commonly employed TPL2 tool compound available from multiple commercial vendors, demonstrates an IC50 of 50 nM under comparable biochemical assay conditions . This represents a 38.5-fold difference in target engagement potency.
| Evidence Dimension | Biochemical inhibition of TPL2/COT/MAP3K8 kinase activity |
|---|---|
| Target Compound Data | IC50 = 1.3 nM |
| Comparator Or Baseline | Tpl2 Kinase Inhibitor 1 (CAS 871307-18-5): IC50 = 50 nM |
| Quantified Difference | 38.5-fold higher potency for GS-4875 (1.3 nM vs. 50 nM) |
| Conditions | Enzymatic kinase activity assay (cell-free biochemical assay) |
Why This Matters
The 38.5-fold difference in biochemical IC50 translates to substantially lower required drug exposure to achieve target engagement, directly impacting dosing feasibility and therapeutic index in vivo.
